![molecular formula C9H12N2 B12869527 1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with two methyl groups attached to the nitrogen atom and the second carbon atom of the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with methylating agents such as methyl iodide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of fully reduced pyrrolo[3,2-c]pyridine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring, exhibiting diverse biological activities.
Indole derivatives: Compounds with a fused pyrrole and benzene ring, known for their wide range of biological activities
Uniqueness
1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable scaffold for drug discovery and development.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
1,2-dimethyl-2,3-dihydropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C9H12N2/c1-7-5-8-6-10-4-3-9(8)11(7)2/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
IKNLVWISJVSMLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(N1C)C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
![(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
![2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)
![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)


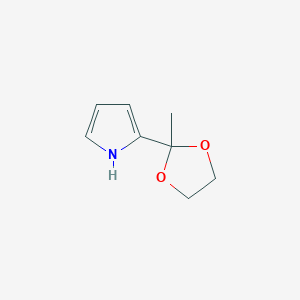
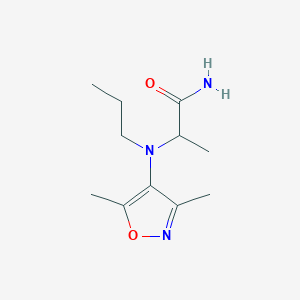
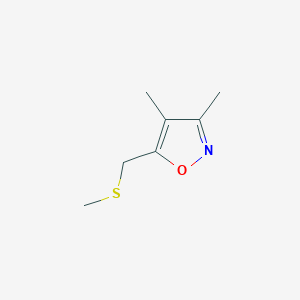
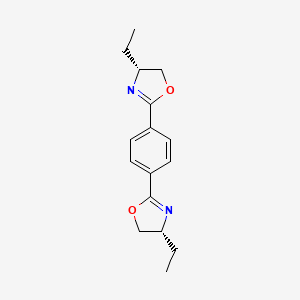
![2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
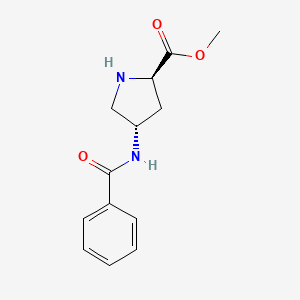
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
